molecular formula C12H15ClN2 B1661793 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane CAS No. 952480-30-7

2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane

Cat. No. B1661793
M. Wt: 222.71
InChI Key: JRXFRRAVHNPHTL-RYUDHWBXSA-N
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Description

Synthesis Analysis

Several synthetic approaches exist for preparing DBH. One notable method involves an asymmetric Michael addition of a substituted triketopiperazine to an enone. This process yields DBH derivatives with high enantioselectivity and good yields . The resulting DBH scaffolds can serve as starting points for further modifications.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel heterocyclic systems, such as 2,5-diazabicyclo[4.1.0]heptanes, has been achieved through reactions involving disodium or dipotassium salts of cis-1,2-(arenesulfonamido) cyclopropanes with ethylene bromide. These compounds, including structures similar to 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane, exhibit a mixture of interconverting enantiomeric half-chair conformers, as demonstrated by 1H magnetic resonance spectrum analysis (Majchrzak et al., 1983).

Catalytic Applications

In the realm of catalysis, 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane and related structures have shown potential applications. For instance, the PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates yields various functionalized bicyclo[4.1.0]heptane enol esters, showcasing the versatility of these compounds in synthetic chemistry (Anjum & Marco-Contelles, 2005).

Structural Characterization

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring, closely related to 2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane, has been characterized for the first time, revealing insights into the structural properties of these compounds. The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane, each protonated at the nitrogen sites, and the structure is maintained by a complex network of hydrogen bonds (Britvin & Rumyantsev, 2017).

properties

IUPAC Name

(1S,4S)-2-[(4-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXFRRAVHNPHTL-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601168009
Record name (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

CAS RN

952480-30-7
Record name (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952480-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,4S)-2-[(4-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601168009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
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2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
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2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
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2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
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2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane

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